Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate with chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is usually carried out under controlled temperature conditions to prevent decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.
Scientific Research Applications
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Benzyl chloride: A simpler benzyl derivative used as an intermediate in various chemical reactions.
Uniqueness
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds.
Biological Activity
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H14ClNO4S
- Molecular Weight : 351.8 g/mol
The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .
Mechanisms of Biological Activity
This compound exhibits a range of biological activities attributed to its structural characteristics. The chlorosulfonyl group allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, can exhibit anticancer properties. For instance, studies have shown that related indole compounds can induce apoptosis and autophagy in cancer cells by targeting lysosomes . The mechanism often involves the modulation of signaling pathways that control cell survival and death.
Study 1: Antitumor Effects
A study focused on indole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell migration and proliferation. Specifically, compounds were tested in vitro against various cancer cell lines, showing IC50 values indicative of potent activity .
Study 2: Mechanistic Insights
Another investigation into the biological activity of indole derivatives revealed that they could activate specific cellular pathways leading to apoptosis in hepatocellular carcinoma cells. This study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against cancer .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other indole derivatives is useful. The following table summarizes key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate | Similar indole structure with chlorosulfonyl group | Anticancer activity |
Ethyl 5-chloro-1H-indole-2-carboxylate | Indole structure with ethoxy group | Moderate antimicrobial activity |
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Indole with bromine substituent | Enhanced biological activity due to pyrrolidine moiety |
This comparative analysis indicates that while many indole derivatives exhibit biological activities, the chlorosulfonyl group in this compound may confer unique reactivity and potency against specific biological targets.
Properties
Molecular Formula |
C16H14ClNO4S |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
YMSLOHQXRMCLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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